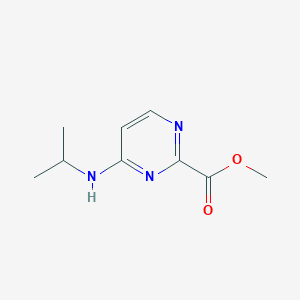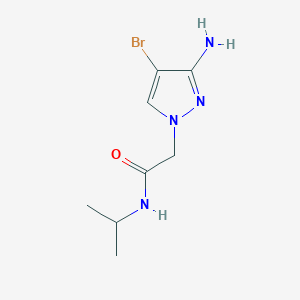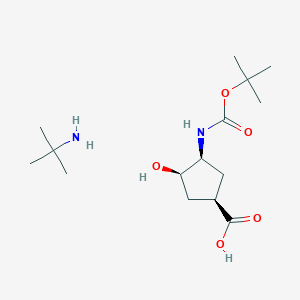
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique structure, which includes a cyclopentane ring with multiple functional groups. The presence of the Boc group is particularly significant in organic synthesis, as it is commonly used to protect amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclopentane derivative and introduce the Boc-protected amine group through a series of reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.
化学反応の分析
Types of Reactions
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.
科学的研究の応用
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The Boc group protects the amine, allowing for selective reactions at other functional groups. Once the Boc group is removed, the free amine can interact with enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-Methylpropan-2-amine (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate: Lacks the Boc protecting group.
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclopentane-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the Boc protecting group in 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate makes it unique, as it allows for selective reactions and protection of the amine group during synthesis. This feature is particularly valuable in complex organic syntheses where multiple functional groups are present.
特性
分子式 |
C15H30N2O5 |
|---|---|
分子量 |
318.41 g/mol |
IUPAC名 |
(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C11H19NO5.C4H11N/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13;1-4(2,3)5/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15);5H2,1-3H3/t6-,7+,8-;/m1./s1 |
InChIキー |
VWEFKJCGFAYFEB-ARIDFIBWSA-N |
異性体SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O |
正規SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
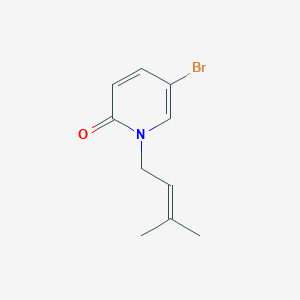
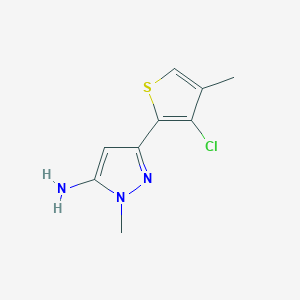
![tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13342012.png)

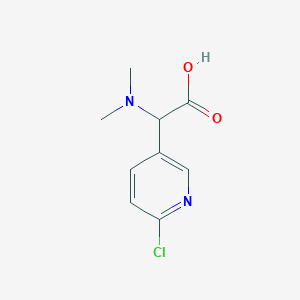
![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
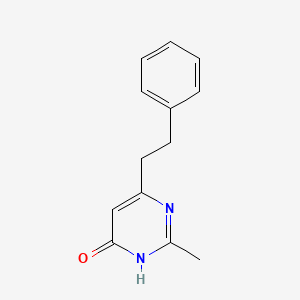
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)

